molecular formula C11H12ClNO2 B13773373 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride CAS No. 98317-61-4

4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride

Cat. No.: B13773373
CAS No.: 98317-61-4
M. Wt: 225.67 g/mol
InChI Key: OOWFJMWGRSOFHT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride is a chemical compound with a unique structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride typically involves the reaction of 7-methyl-2H-1-benzopyran-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The compound can be reduced to form a secondary or tertiary amine.

    Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated benzopyran derivatives.

Scientific Research Applications

4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its benzopyran structure.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the benzopyran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but lacks the benzopyran ring.

    7-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the aminomethyl group.

    4-(Aminomethyl)benzamide: Similar structure but has an amide group instead of a benzopyran ring.

Uniqueness

4-(Aminomethyl)-7-methyl-2H-1-benzopyran-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the benzopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

98317-61-4

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

(7-methyl-2-oxochromen-4-yl)methylazanium;chloride

InChI

InChI=1S/C11H11NO2.ClH/c1-7-2-3-9-8(6-12)5-11(13)14-10(9)4-7;/h2-5H,6,12H2,1H3;1H

InChI Key

OOWFJMWGRSOFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C[NH3+].[Cl-]

Origin of Product

United States

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